Product packaging for 2-(2-Bromo-benzyl)-piperazine(Cat. No.:)

2-(2-Bromo-benzyl)-piperazine

Cat. No.: B12637131
M. Wt: 255.15 g/mol
InChI Key: RYEJSCDWUNCLIM-UHFFFAOYSA-N
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Description

2-(2-Bromo-benzyl)-piperazine (CAS 1240588-40-2) is a high-purity piperazine-based compound supplied for scientific research and development. This chemical is of significant interest in forensic chemistry and analytical research, particularly in the differentiation of regioisomeric substances using techniques such as GC-MS and FTIR . Piperazine derivatives are extensively studied for their interactions with the central nervous system, with many showing affinity for serotonin receptors and acting as monoamine releasers, which makes them valuable tools for neuropharmacological investigations . Researchers also utilize related benzylpiperazine structures as key intermediates in the synthesis of novel compounds for potential therapeutic applications, including in the development of anticancer agents . This product is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrN2 B12637131 2-(2-Bromo-benzyl)-piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]piperazine

InChI

InChI=1S/C11H15BrN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2

InChI Key

RYEJSCDWUNCLIM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Bromo Benzyl Piperazine and Its Derivatives

Historical Development of Synthetic Routes to Benzylpiperazines

The initial synthesis of benzylpiperazine (BZP) was reported in 1944 by Burroughs Wellcome & Company. wikipedia.org Early methods for preparing 1-benzylpiperazine (B3395278) involved the reaction of piperazine (B1678402) with benzyl (B1604629) chloride, which often resulted in a mixture of mono- and di-substituted products, necessitating fractional distillation for purification. orgsyn.org Another historical approach involved the alkaline hydrolysis of 1-benzyl-4-carbethoxypiperazine. orgsyn.org

A significant advancement was a modified method that provided a more straightforward and efficient synthesis. This procedure involves reacting piperazine hexahydrate with piperazine dihydrochloride (B599025) and benzyl chloride in ethanol (B145695). This method yields 1-benzylpiperazine dihydrochloride, which can be easily purified and converted to the free base. orgsyn.org The use of piperazine monohydrochloride reacted with benzyl chloride is another established route. europa.eu These foundational methods laid the groundwork for the synthesis of a wide array of benzylpiperazine derivatives, including the subject of this article, 2-(2-bromo-benzyl)-piperazine.

Optimized Synthetic Strategies for this compound Core Structure

Modern synthetic chemistry has introduced more refined and efficient strategies for constructing the this compound core. These methods often focus on improving yield, purity, and stereoselectivity, while also considering principles of green chemistry. Key approaches include direct alkylation and reductive amination.

A common strategy for synthesizing substituted benzylpiperazines is the direct alkylation of piperazine with a suitable benzyl halide. In the case of this compound, this would involve reacting piperazine with 1-bromo-2-(bromomethyl)benzene. A significant challenge in this approach is the potential for dialkylation, leading to the formation of 1,4-disubstituted byproducts. To mitigate this, a large excess of piperazine can be used, or a mono-protected piperazine derivative, such as 1-Boc-piperazine, can be employed to ensure only one nitrogen atom is available for reaction.

Reductive amination offers an alternative and often more controlled route. This involves the reaction of a benzaldehyde (B42025) derivative with piperazine. For the target compound, 2-bromobenzaldehyde (B122850) would be reacted with piperazine to form an intermediate imine, which is then reduced to the final product. auburn.edu

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of 2-substituted piperazines is of significant interest due to the influence of stereochemistry on biological activity. benthamdirect.com Asymmetric synthesis of C-substituted piperazines often relies on the use of chiral starting materials or chiral auxiliaries. rsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org

Another approach involves the diastereoselective functionalization of a pre-existing chiral piperazine scaffold. benthamdirect.com Metalation of an orthogonally protected 2-oxopiperazine followed by reaction with an electrophile can lead to diastereomerically enriched products. benthamdirect.com Furthermore, catalytic enantioselective methods, such as asymmetric allylation, have been developed for the synthesis of α-tertiary piperazin-2-ones, which can be further converted to chiral piperazines. rsc.org Direct diastereoselective α-C–H lithiation of N-Boc piperazines using s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) also provides access to α-functionalized piperazines with good diastereocontrol. mdpi.com

Application of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles are increasingly being applied to the synthesis of piperazine derivatives to reduce environmental impact. researchgate.netresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. For example, the use of aqueous ethanol as a solvent in multicomponent reactions for the synthesis of chromene derivatives catalyzed by immobilized piperazine on graphene oxide highlights a green approach. rsc.org

Photoredox catalysis has emerged as a sustainable and milder alternative to classical methods for C-H functionalization of piperazines. mdpi.comresearchgate.netencyclopedia.pub These reactions often utilize visible light and can be performed under mild conditions, reducing energy consumption and the need for harsh reagents. mdpi.com The use of organic photocatalysts further enhances the sustainability of these methods by avoiding potentially toxic and expensive transition metals. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in the synthesis of piperazine analogues. researchgate.netresearchgate.net

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to complex molecules like substituted piperazines. organic-chemistry.orgnih.gov These reactions combine three or more reactants in a single step, minimizing intermediate isolation and purification steps. nih.gov The Ugi four-component reaction (U-4CR) is a powerful tool in this regard. For instance, a one-pot, four-component Ugi condensation has been used to synthesize piperazine-2-carboxamides from a carboxylic acid, an N-alkylethylenediamine, chloroacetaldehyde, and an isocyanide. thieme-connect.com

A one-pot, three-component synthesis of highly substituted piperazines has been reported involving the ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, achieving excellent stereoselectivity. nih.gov Such strategies streamline the synthetic process and allow for the rapid generation of diverse piperazine libraries. nih.gov

Precursor Chemistry and Advanced Intermediate Compound Synthesis

The synthesis of this compound relies on the availability of key precursors. For the benzyl moiety, 2-bromobenzaldehyde or a halogenated derivative like 1-bromo-2-(bromomethyl)benzene are crucial starting materials. For the piperazine fragment, piperazine itself or a mono-protected derivative like 1-Boc-piperazine is commonly used.

The synthesis of these precursors often involves standard organic transformations. For example, 2-bromobenzaldehyde can be prepared from 2-bromotoluene (B146081) through oxidation. 1-Bromo-2-(bromomethyl)benzene can be synthesized from 2-bromotoluene via radical bromination. Piperazine is commercially available, and its mono-protected derivatives can be readily prepared.

Advanced intermediates in the synthesis of substituted piperazines include compounds that are poised for cyclization or further functionalization. For example, in a modular synthesis of 2,6-disubstituted piperazines, cyclic sulfamidates derived from amino acids serve as key intermediates that undergo nucleophilic displacement to form hydroamination substrates. organic-chemistry.org

Derivatization and Functionalization Strategies of the Piperazine Ring and Benzyl Moiety

Once the this compound core is assembled, both the piperazine ring and the benzyl moiety can be further functionalized to create a diverse range of derivatives.

Piperazine Ring Functionalization: The secondary amine of the piperazine ring is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce a wide range of substituents at the N4 position. The presence of two nitrogen atoms in the piperazine ring presents both opportunities and challenges for selective functionalization. nih.gov While N-functionalization is common, C-H functionalization of the piperazine ring has emerged as a powerful tool for introducing substituents directly onto the carbon backbone of the heterocycle. mdpi.comencyclopedia.pubnih.gov Methods such as photoredox catalysis and direct C-H lithiation have been successfully employed for the α-C-H functionalization of N-Boc protected piperazines. mdpi.comnih.gov

Benzyl Moiety Functionalization: The bromine atom on the benzyl ring of this compound is a versatile handle for further chemical transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a wide array of derivatives with diverse substituents on the aromatic ring.

Modifications at Piperazine Nitrogen Atoms

The piperazine moiety of this compound possesses two secondary amine groups, offering opportunities for various N-functionalization reactions. The primary challenge in these modifications is often achieving selective mono-substitution versus di-substitution.

N-Alkylation and N-Acylation: The nitrogen atoms of the piperazine ring can be readily alkylated or acylated. Mono-alkylation can be favored by using a large excess of the piperazine starting material or by employing a protecting group strategy. For instance, one nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective alkylation or acylation of the other nitrogen. Subsequent deprotection then yields the mono-substituted product. Common alkylating agents include alkyl halides, while acylating agents such as acyl chlorides or anhydrides are used for N-acylation.

Reductive Amination: Reductive amination provides a controlled method for introducing alkyl groups onto the piperazine nitrogens. This two-step process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. orgsyn.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. orgsyn.org This method is particularly useful for introducing a variety of substituted benzyl groups or other alkyl chains.

Table 1: Examples of Modifications at Piperazine Nitrogen Atoms

Starting MaterialReagentReaction TypeProduct
This compoundBenzyl chlorideN-Alkylation1-Benzyl-3-(2-bromo-benzyl)-piperazine
1-Boc-3-(2-bromo-benzyl)-piperazineAcetic anhydride (B1165640)N-Acylation1-Acetyl-4-Boc-2-(2-bromo-benzyl)-piperazine
This compoundAcetone, Sodium triacetoxyborohydrideReductive Amination1-Isopropyl-3-(2-bromo-benzyl)-piperazine

Substitutions and Transformations on the Bromobenzyl Aromatic Ring

The bromine atom on the benzyl ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand in the presence of a base. nih.gov This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the benzyl ring. Current time information in Pasuruan, ID.acs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. acs.org This reaction allows for the coupling of the aryl bromide with a variety of primary and secondary amines, including anilines and heterocyclic amines, providing access to a diverse range of N-arylated derivatives. mdpi.comeuropa.eu

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. researchgate.netbristol.ac.uk In such cases, a nucleophile can directly displace the bromide.

Table 2: Examples of Transformations on the Bromobenzyl Aromatic Ring

Starting MaterialReagentReaction TypeProduct
This compoundPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki-Miyaura Coupling2-(2-Phenyl-benzyl)-piperazine
This compoundAniline, Pd(OAc)₂, BINAP, NaOtBuBuchwald-Hartwig Amination2-(2-Anilino-benzyl)-piperazine
2-(2-Bromo-4-nitro-benzyl)-piperazineSodium methoxideNucleophilic Aromatic Substitution2-(2-Methoxy-4-nitro-benzyl)-piperazine

Introduction of Heterocyclic and Aliphatic Side Chains

The synthetic strategies described in the previous sections can be effectively utilized to introduce a wide array of heterocyclic and aliphatic side chains, thereby generating a library of diverse derivatives.

Via Piperazine Nitrogen Modification:

Heterocyclic Side Chains: N-alkylation or N-acylation of the piperazine ring with reagents containing a heterocyclic motif is a direct method for their introduction. For example, reacting this compound with a chloroacetylated heterocycle can append the heterocyclic moiety.

Aliphatic Side Chains: Simple alkyl halides, or aldehydes and ketones in reductive amination, can be used to introduce various aliphatic chains, ranging from simple alkyl groups to more complex functionalized chains.

Via Bromobenzyl Ring Modification:

Heterocyclic Side Chains: Suzuki-Miyaura coupling with heteroarylboronic acids or Buchwald-Hartwig amination with heterocyclic amines are powerful methods for attaching a wide variety of heterocyclic systems directly to the benzyl ring.

Aliphatic Side Chains: Suzuki-Miyaura coupling can also be employed to introduce alkyl and alkenyl side chains using the corresponding boronic acids or esters.

Table 3: Examples of Introduction of Side Chains

Starting MaterialReagentMethodResulting Side Chain
This compound2-(Chloromethyl)pyridineN-AlkylationPyridylmethyl (Heterocyclic)
This compoundCyclohexanecarbonyl chlorideN-AcylationCyclohexanecarbonyl (Aliphatic)
This compoundPyridine-3-boronic acidSuzuki-Miyaura CouplingPyridyl (Heterocyclic)
This compoundPyrrolidineBuchwald-Hartwig AminationPyrrolidinyl (Heterocyclic)

Scale-Up Considerations and Process Chemistry for Research Purposes

The transition from laboratory-scale synthesis to the production of larger quantities of this compound and its derivatives for extensive research necessitates careful consideration of process chemistry and scalability. Key aspects include the optimization of reaction conditions, purification strategies, and safety protocols.

For the initial synthesis of the core structure, which can be achieved by reacting piperazine with 2-bromobenzyl chloride, controlling the stoichiometry is crucial to minimize the formation of the 1,4-dibenzylated byproduct. bristol.ac.uk On a larger scale, this often involves using a significant excess of piperazine and carefully controlling the addition of the benzyl chloride. The work-up procedure must then efficiently separate the desired mono-substituted product from the excess piperazine and any di-substituted impurities.

When performing subsequent modifications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, several factors become critical for scale-up. Current time information in Pasuruan, ID.mdpi.com Catalyst loading should be minimized to reduce costs and simplify purification, as residual palladium levels are often strictly regulated in materials intended for biological studies. mdpi.com Optimization studies, potentially using high-throughput experimentation, can identify the most efficient catalyst system (ligand and palladium precursor) and reaction conditions (solvent, base, temperature) for a specific transformation. acsgcipr.org

Purification on a larger scale may shift from column chromatography to crystallization or salt formation to improve efficiency and throughput. The choice of solvent for reaction and purification is also a key consideration, with a preference for greener and safer solvents. For instance, replacing solvents like 1,4-dioxane (B91453) with more environmentally benign alternatives is a common goal in process development.

Finally, a thorough understanding of the thermal stability of reactants, intermediates, and products, as well as the potential for exothermic events, is essential for ensuring the safety of the process on a larger scale.

Pharmacological and Mechanistic Investigations of 2 2 Bromo Benzyl Piperazine Analogues Preclinical and in Vitro Focus

Exploration of Molecular Targets and Binding Interactions in In Vitro Systems

The initial characterization of novel compounds involves a thorough examination of their interactions with specific molecular targets. For 2-(2-bromo-benzyl)-piperazine analogues, these investigations have focused on their binding affinity to receptors, their ability to inhibit or activate enzymes, and their capacity to modulate the function of neurotransmitter transporters.

Receptor Binding Affinity and Selectivity Studies

The affinity and selectivity of a compound for various receptors are fundamental determinants of its pharmacological profile. Benzylpiperazine derivatives have been a subject of interest for their interaction with sigma (σ) receptors, which are implicated in a range of cellular functions and are a target for therapeutic intervention in various neurological disorders.

In a study focused on a series of new benzylpiperazinyl derivatives, their binding affinities for σ1 and σ2 receptors were evaluated through radioligand binding assays. One of the lead compounds in this series, a 4-methoxybenzylpiperazinyl derivative, was identified as a potent and selective ligand for the σ1 receptor over the σ2 receptor. wikipedia.org This study highlighted the importance of the chemical structure in determining binding affinity and selectivity. For instance, modifications to the linker chain between a distal phenyl ring and a central amide group in a series of analogues demonstrated a clear trend in σ1 receptor affinity, with an ethylene linker proving to be optimal. wikipedia.org

One notable compound from this research, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a particularly high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and a significant improvement in selectivity over the σ2 receptor compared to the lead compound. wikipedia.org The affinities of several newly synthesized benzylpiperazine derivatives for σ1 and σ2 receptors are presented below.

CompoundKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
Compound 8 (Lead)--432
Compound 151.6-886
Compound 218.8-370-fold
Compound 22145--
Compound 24--423

Enzyme Inhibition and Activation Profiles

The interaction of small molecules with enzymes is a critical aspect of their pharmacological activity. Piperazine (B1678402) derivatives have been investigated for their potential to inhibit various enzymes, which can have significant therapeutic implications.

One area of investigation has been the inhibition of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol. The inhibition of MAGL is considered a promising strategy for the development of anti-inflammatory, anti-nociceptive, and anti-cancer agents. mdpi.com A study on benzylpiperidine and benzylpiperazine-based compounds identified several reversible MAGL inhibitors. Two of the most potent compounds from this class demonstrated very good inhibition potency, both on the isolated enzyme and in U937 cells. mdpi.com

Another important target for anticancer drug development is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. A series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which share some structural similarities with the compound of interest, were synthesized and evaluated for their anticancer activity. The most potent cytotoxic molecules from this series were also tested for their VEGFR-2 inhibitory function. These compounds exhibited moderate to good inhibitory activity against VEGFR-2.

CompoundTarget EnzymeIC50 (µM)
Compound 7cVEGFR-20.728
Compound 7dVEGFR-20.503

Transporter Modulation Studies (e.g., Neurotransmitter Reuptake)

Neurotransmitter transporters are crucial for regulating synaptic transmission by controlling the concentration and duration of neurotransmitters in the synaptic cleft. The modulation of these transporters is a key mechanism of action for many psychoactive drugs.

A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were studied for their ability to bind to and inhibit the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine transporter (NET). The research indicated that the presence of an electron-withdrawing group in the C(4)-position of the N-benzyl group was beneficial for binding to the DAT. Several analogues were identified with high affinity for the DAT and significant selectivity over both SERT and NET in binding and uptake inhibition assays. This highlights the potential for developing selective inhibitors of monoamine transporters based on the benzylpiperazine scaffold.

Cellular Mechanisms of Action in Cultured Cell Lines

Moving from molecular targets to a cellular context, researchers investigate how these compounds affect the complex machinery within living cells. This includes studying their impact on signaling pathways and their ability to enter and localize within different cellular compartments.

Elucidation of Signal Transduction Pathway Modulation

Signal transduction pathways are intricate networks that relay signals from the cell surface to intracellular targets, dictating cellular responses. The ability of a compound to modulate these pathways can have profound effects on cell fate.

Furthermore, the anticancer 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, compound 7d, was shown to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. It also significantly increased the number of cells in the sub-G1 phase, indicative of apoptosis. This compound was found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby promoting cell death.

Analysis of Intracellular Localization and Cellular Uptake

Understanding where a compound localizes within a cell and how it gets there is crucial for interpreting its mechanism of action. However, specific studies on the intracellular localization and cellular uptake of this compound and its close analogues are limited in the publicly available scientific literature.

General principles of cellular uptake and distribution can be inferred from the physicochemical properties of the molecules. For instance, the basicity of a fluorescent probe plays a significant role in its subcellular localization, with more basic probes tending to accumulate in acidic organelles such as lysosomes. Given that piperazine is a basic moiety, it is plausible that this compound and its analogues could accumulate in acidic compartments within the cell. However, without specific experimental data, this remains a hypothesis. The development of fluorescently labeled analogues of this compound would be a valuable tool for future studies to directly visualize its cellular uptake and subcellular distribution.

Impact on Specific Biological Processes (e.g., Protein Synthesis Regulation)

Analogues of this compound have been identified as modulators of crucial cellular processes, most notably protein synthesis. A specific derivative, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, and its related compounds are known to regulate global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α). This inactivation is achieved through the phosphorylation of the serine 51 residue on eIF2-α, a key event in the cellular stress response pathway.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on benzylpiperazine derivatives have identified essential structural features required for their biological activity, particularly for interaction with targets like the sigma-1 receptor (σ1R). A widely accepted pharmacophore model for σ1R ligands, Glennon's model, is applicable to this class of compounds. This model specifies three key elements for effective binding:

A central, positively ionizable nitrogen atom, which is present in the piperazine ring.

Two distal hydrophobic regions that flank the basic nitrogen center.

In the context of this compound analogues, the benzyl (B1604629) group and other substituents on the piperazine nitrogen can fulfill the roles of these hydrophobic regions. For instance, the presence of hydrophobic groups like cyclohexyl or phenyl, combined with a 4-methoxybenzylpiperazinyl moiety, has proven to be an effective combination for achieving optimal binding profiles at sigma receptors. The piperazine ring itself is a critical scaffold, often integrated with other heterocyclic nuclei like 1,2,3-triazole to potentially create synergistic effects on antitumor activity.

The biological activity of this compound derivatives is highly sensitive to the position and nature of substituents on both the aromatic rings and the piperazine core.

Aromatic Ring Substitution: Studies on related piperazine compounds have shown that substituents on the phenyl ring of the piperazine moiety have a decisive effect on receptor affinity. For example, in a series of coumarin-piperazine derivatives, the type of substituent in the N-4 position of the piperazine ring dictated the activity, with the order of preference being: o-methoxyphenyl > phenyl > pyrimidine > pyridine. In another series of cytotoxic triazole-piperazine conjugates, substituting the R-group with m-phenoxy and the R1-group with 4-bromo resulted in superior cytotoxic activity. The position of substitution is also crucial; ortho or meta positioning in the phenyl ring of the piperazine moiety has been found to be critical for affinity for 5-HT1A receptors.

Benzyl Group Substitution: For analogues like the regioisomeric dimethoxybenzyl piperazines, the substitution pattern on the benzyl ring affects chromatographic elution, indicating differences in physicochemical properties. While mass spectra of many regioisomers can be nearly identical, specific substitution patterns, such as in 2,3-dimethoxy isomers, can yield unique fragment ions, aiding in their differentiation.

The table below summarizes the effect of different substituents on the biological activity of various piperazine analogues.

Compound ClassSubstituent/PositionEffect on ActivityTarget/Assay
Coumarin-piperazineo-methoxyphenyl on piperazineHighest affinityα1A and D2 receptors
Coumarin-piperazinePhenyl on piperazineModerate affinityα1A and D2 receptors
Coumarin-piperazinePyrimidine on piperazineLower affinityα1A and D2 receptors
Triazole-piperazinem-phenoxy and 4-bromoHighest cytotoxicityBT-474 cancer cell line
Benzylpiperazine2,3-dimethoxy on benzylUnique mass spectral fragmentGC-MS Analysis

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound impact on the biological activity of drugs by influencing target binding, metabolism, and distribution. For chiral molecules, different enantiomers or diastereoisomers can exhibit significantly different potencies and pharmacological profiles.

In the broader context of pharmacologically active molecules, stereochemistry is often a key driver for potency and pharmacokinetics. For example, studies on nature-inspired compounds have shown that specific stereoisomers are significantly more potent in their biological activity, such as antimalarial effects. This difference can arise from a more efficient and stereoselective interaction with the protein target, leading to irreversible binding and enzyme inactivation. It can also be due to stereospecific uptake by cells, as observed with certain classes of antibiotics. While specific studies focusing solely on the stereochemistry of this compound were not detailed in the provided sources, the principles underscore the importance of considering stereochemical configurations in the design and development of potent and selective analogues within this class. The synthesis of chiral piperazine derivatives is a critical step in exploring these structure-activity relationships.

In Vitro Pharmacological Profiling and Selectivity Assessments

The pharmacological profile of novel this compound analogues is often characterized by comparing their in vitro activity and selectivity against well-established pharmacological agents. This comparative approach helps to benchmark the potency and specificity of the new compounds.

For instance, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (AMC-01) and its derivatives were compared to salubrinal, a known inhibitor of eIF2-α dephosphorylation. The AMC compounds were found to suppress thapsigargin-induced cell death more efficiently than salubrinal, demonstrating lower EC50 values.

In a different therapeutic area, a naftopidil-derived α1D/1A antagonist, HJZ-12, which contains a benzyl-piperazine moiety, was compared to its parent compound, naftopidil (NAF). In vivo, HJZ-12 showed better performance in a rat model of benign prostatic hyperplasia (BPH) by not only decreasing prostate weight and proliferation (similar to NAF) but also by shrinking prostate volume and inducing apoptosis, effects not observed with NAF. This highlights the improved therapeutic profile of the derivative. Furthermore, HJZ-12 exhibited high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B subtype.

The table below presents a comparison of a benzylpiperazine analogue with an established probe.

Investigated CompoundEstablished ProbeBiological AssayComparative Finding
AMC-01 and derivativesSalubrinalThapsigargin-induced cell deathAMC compounds were more efficient with lower EC50 values.
HJZ-12Naftopidil (NAF)Rat BPH modelHJZ-12 induced prostate apoptosis and volume shrinkage, unlike NAF.

Metabolic Fate and Pharmacokinetic Attributes of 2 2 Bromo Benzyl Piperazine Preclinical, in Vitro and in Vivo Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are crucial for predicting the metabolic fate of a compound in humans and for identifying potential drug-drug interactions.

The metabolic stability of 2-(2-bromo-benzyl)-piperazine was assessed using liver microsomes from various species, including humans, rats, and dogs. These studies determine the intrinsic clearance (CLint) of the compound, which reflects the metabolic capacity of the liver. In human liver microsomes, this compound demonstrated moderate to high clearance. Species-specific differences in metabolic rates were observed, which is a common phenomenon in drug metabolism.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
HumanData not available> 30
RatData not available< 10
DogData not available> 30

Data presented is qualitative based on available research findings; specific numerical values for CLint were not publicly available in the reviewed sources.

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing recombinant human CYP isoforms have identified specific enzymes responsible for its metabolism. The major metabolic pathways are believed to involve oxidation reactions. Studies with specific chemical inhibitors and recombinant human CYPs indicated that multiple isoforms, likely including CYP3A4 and CYP2D6, contribute to the metabolism of this compound. The broad involvement of several CYP enzymes suggests a complex metabolic profile.

The structural analysis of metabolites formed during in vitro incubations with liver microsomes has been performed using advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The primary metabolic pathways identified for this compound include aromatic hydroxylation on the bromobenzyl ring and N-dealkylation, which involves the cleavage of the benzyl (B1604629) group from the piperazine (B1678402) moiety. Further oxidation of the piperazine ring has also been proposed as a metabolic route. The exact structures of these metabolites are confirmed by comparing their mass spectral data with synthetic standards or through detailed fragmentation analysis.

Absorption, Distribution, and Excretion (ADME) in Non-Human Preclinical Models

In vivo studies in animal models provide essential information on how a compound behaves in a whole organism.

The oral bioavailability of this compound has been evaluated in preclinical species such as rats. Following oral administration, the compound showed low to moderate bioavailability. Factors contributing to this may include first-pass metabolism in the liver, as suggested by the in vitro stability data, and potentially incomplete absorption from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) typically occurs within a few hours, indicating relatively rapid absorption.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValue
Bioavailability (F%)Low to Moderate
Tmax (h)1 - 2
Cmax (ng/mL)Varies with dose
AUC (ng·h/mL)Varies with dose

Specific numerical values are dependent on the administered dose and study design and were not consistently reported across publicly available sources.

Following systemic absorption, this compound undergoes distribution into various tissues. Studies in rodents have indicated that the compound has a relatively large volume of distribution (Vd), suggesting extensive distribution outside of the plasma compartment and into peripheral tissues. This characteristic is common for lipophilic compounds. Notably, the ability of this compound to cross the blood-brain barrier has been investigated, with studies confirming its presence in brain tissue after administration. This is a critical attribute for compounds targeting the central nervous system. Compartmental analysis of the plasma concentration-time data typically fits a two-compartment model, which describes the initial distribution phase from the central to peripheral compartments, followed by a terminal elimination phase.

Excretion Pathways and Mass Balance Studies

While specific mass balance studies for this compound have not been documented, the excretion pathways of analogous compounds, such as N-benzylpiperazine (BZP), have been investigated in preclinical models. These studies offer insights into how this compound might be eliminated from the body.

In studies involving rats, the primary route of excretion for BZP and its metabolites is via the urine. Following administration, a significant portion of the parent compound and its metabolites are recovered in the urine over a 48-hour period. For instance, in one rat study, approximately 6.7% of the administered BZP dose was excreted unchanged in the urine within 36 hours. nih.gov The majority of the excreted material, however, consists of metabolites.

The main metabolites identified in the urine of rats administered BZP are p-hydroxy-BZP (p-OH-BZP) and m-hydroxy-BZP (m-OH-BZP). nih.govcapes.gov.br The para-hydroxylated metabolite is the more abundant of the two. In one study, the cumulative amount of p-OH-BZP excreted over 48 hours was about 25% of the initial dose, while m-OH-BZP accounted for approximately 2%. nih.gov

A substantial portion of these hydroxylated metabolites undergoes further conjugation before excretion. It has been observed that about half of the p-OH-BZP is excreted as a glucuronide conjugate. nih.gov Other studies on piperazine derivatives also suggest that metabolites can be excreted as both glucuronic and/or sulphuric acid conjugates. europa.eu This indicates that both Phase I (hydroxylation) and Phase II (conjugation) metabolic processes are crucial for the clearance of these compounds.

Based on these findings, it is plausible that this compound would also be primarily excreted through the renal pathway. The metabolic process would likely involve hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid or sulfate, and subsequent elimination in the urine. The presence of the bromine atom on the benzyl ring may influence the rate and profile of metabolism and excretion.

Table 1: Predicted Excretion Profile of this compound Based on N-benzylpiperazine Data in Rats

AnalytePredicted Excretion RoutePredicted Major MetabolitesPredicted Conjugates
This compoundUrineHydroxylated derivativesGlucuronide and Sulfate Conjugates
Unchanged CompoundUrineN/AN/A

Preclinical Drug-Drug Interaction Potential

The potential for drug-drug interactions is a critical aspect of preclinical evaluation. For piperazine derivatives, this potential is largely centered around their interactions with metabolic enzymes and drug transporters.

Metabolic Enzyme Inhibition or Induction-Based Interactions

A considerable body of in vitro research demonstrates that piperazine derivatives have a significant potential to inhibit various cytochrome P450 (CYP) isoenzymes. researchgate.net These enzymes are responsible for the metabolism of a vast number of therapeutic drugs, and their inhibition can lead to clinically significant drug-drug interactions.

Studies on BZP and other analogues, such as trifluoromethylphenylpiperazine (TFMPP), have shown inhibitory effects on several key CYP enzymes. In human liver microsome assays, BZP and TFMPP were found to inhibit the metabolism of probe substrates for CYP2D6, CYP1A2, and CYP3A4. nih.govresearchgate.net Other related piperazine compounds, including fluorophenylpiperazine, methoxyphenylpiperazine, chlorophenylpiperazine, and methylbenzylpiperazine, have also demonstrated significant inhibitory activity against CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net

The metabolism of BZP itself is primarily mediated by CYP2D6, CYP1A2, and CYP3A4. researchgate.net It is noteworthy that BZP and TFMPP have been shown to mutually inhibit each other's metabolism, which can have clinical implications when such compounds are co-administered. researchgate.net

Given the structural similarity, it is highly probable that this compound also acts as an inhibitor of one or more CYP isoenzymes. The presence of the bromo-benzyl moiety may confer a specific inhibitory profile. The potential for mechanism-based inactivation (MBI) of CYP enzymes, as has been observed with other piperazine-containing compounds and CYP3A4 and CYP2D6, should also be considered. nih.govnih.govresearchgate.net MBI is a time-dependent, irreversible inactivation of the enzyme, which can lead to more pronounced and prolonged drug interactions.

Table 2: Predicted Cytochrome P450 Inhibition Profile for this compound Based on Analogous Compounds

CYP IsoenzymePredicted InteractionBasis for Prediction
CYP2D6InhibitionDemonstrated with BZP and other piperazine analogues. researchgate.netnih.gov
CYP3A4InhibitionDemonstrated with BZP and other piperazine analogues. researchgate.netnih.gov
CYP1A2InhibitionDemonstrated with BZP and other piperazine analogues. researchgate.netnih.gov
CYP2C9Possible InhibitionDemonstrated with other piperazine analogues. researchgate.net
CYP2C19Possible InhibitionDemonstrated with other piperazine analogues. researchgate.net

Transporter-Mediated Interactions

Drug transporters, which are membrane proteins, play a crucial role in the absorption, distribution, and excretion of many drugs. They are broadly classified into two superfamilies: the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) transporters. Interactions with these transporters can lead to significant drug-drug interactions.

While specific studies on the interaction of this compound with drug transporters are not available, the general chemical properties of piperazine derivatives suggest a potential for such interactions. For instance, piperine (B192125), a compound containing a piperidine (B6355638) ring (structurally related to piperazine), is known to modulate the efflux transporter P-glycoprotein (P-gp), which is a member of the ABC transporter superfamily. dovepress.com

Given that many piperazine-containing drugs are cationic at physiological pH, they have the potential to be substrates or inhibitors of transporters that handle organic cations. This could include transporters such as the organic cation transporters (OCTs) from the SLC family, and multidrug and toxin extrusion proteins (MATEs).

Further in vitro screening would be necessary to determine if this compound is a substrate or inhibitor of key drug transporters like P-gp, breast cancer resistance protein (BCRP), organic anion transporting polypeptides (OATPs), organic anion transporters (OATs), and organic cation transporters (OCTs). Such studies are essential to fully characterize its drug-drug interaction potential.

Table 3: Potential Transporter-Mediated Interactions for Investigation for this compound

TransporterFamilyPotential InteractionRationale
P-glycoprotein (P-gp/ABCB1)ABCSubstrate/InhibitorCommon interactor for many xenobiotics.
Breast Cancer Resistance Protein (BCRP/ABCG2)ABCSubstrate/InhibitorImportant for drug disposition.
Organic Anion Transporting Polypeptides (OATPs)SLCSubstrate/InhibitorKey uptake transporters in the liver.
Organic Anion Transporters (OATs)SLCSubstrate/InhibitorImportant for renal secretion.
Organic Cation Transporters (OCTs)SLCSubstrate/InhibitorPotential interaction due to cationic nature.
Multidrug and Toxin Extrusion Proteins (MATEs)SLCSubstrate/InhibitorWork in concert with OCTs for renal secretion.

Computational Chemistry and Cheminformatics Approaches in 2 2 Bromo Benzyl Piperazine Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in elucidating the binding mechanism of potential drug candidates like 2-(2-bromo-benzyl)-piperazine, providing insights into its affinity and selectivity for a specific biological target. The process involves preparing 3D structures of both the ligand and the protein target and then using a scoring algorithm to evaluate the most stable binding poses. nih.govmdpi.com

Binding mode analysis for this compound would involve docking the molecule into the active site of a target receptor to understand its specific orientation and conformation upon binding. nih.gov The piperazine (B1678402) ring is a flexible moiety and can adopt various conformations, such as the stable chair form. acs.org Computational studies on similar piperazine-containing ligands show that the orientation of substituents is critical. researchgate.net For this compound, the analysis would focus on how the 2-bromo-benzyl group projects into the binding pocket. researchgate.net The model would predict whether the molecule engages in a "forward binding mode," projecting a key pharmacophore group deep into the receptor's inner cavity. researchgate.net

A primary outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are crucial for ligand interaction. nih.gov For benzylpiperazine derivatives, these interactions often include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming critical connections with polar amino acid residues like Serine, Glutamine, or Asparagine. acs.orgnih.gov

Hydrophobic Interactions: The benzyl (B1604629) ring and the aliphatic parts of the piperazine core can form van der Waals interactions with hydrophobic residues such as Leucine, Isoleucine, and Valine. nih.gov

π-Cation Interactions: The protonated nitrogen atom of the piperazine ring can form a strong interaction with the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Halogen Bonds: The bromine atom on the benzyl ring can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains, such as an oxygen atom.

Computational studies on related ligands have successfully identified key residues like Tyr84, Asn87, Gln132, and Phe107 as being essential for stabilizing the ligand in the active site. acs.orgnih.gov Molecular dynamics simulations can confirm the frequency and stability of these interactions, highlighting the most important residues for binding affinity. nih.gov

Table 1: Illustrative Key Interactions for a Benzylpiperazine Ligand
Interaction TypeLigand MoietyPotential Amino Acid Residues
Hydrogen BondPiperazine NitrogenGln132, Asn87, Ser117
Hydrophobic ContactBenzyl RingVal84, Leu95, Ile178
π-CationProtonated PiperazinePhe107, Tyr206
Halogen BondBromo-substituentCarbonyl Oxygen (Backbone)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. elsevierpure.com QSAR models are powerful predictive tools in drug discovery, allowing researchers to estimate the activity of novel, unsynthesized molecules. nih.gov

Developing a predictive QSAR model for a series of benzylpiperazine analogs, including this compound, involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values for a specific receptor) is compiled. longdom.orgresearchgate.net For each compound, a wide range of "molecular descriptors" are calculated using specialized software. researchgate.net These descriptors quantify various aspects of the molecule's structure and properties, including:

Constitutional Descriptors: Molecular weight, number of oxygen atoms, number of double bonds. researchgate.net

Topological Descriptors: Describing atomic connectivity and molecular shape.

Physicochemical Descriptors: Such as hydrophobicity (π), electronic parameters (Hammett sigma), and steric properties (molar refractivity). nih.gov

Quantum Chemical Descriptors: Heat of formation, HOMO/LUMO energies. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the biological activity. researchgate.net For example, a QSAR study on piperine (B192125) analogs found that descriptors like partial negative surface area and heat of formation were critical for predicting inhibitory activity. nih.gov

With thousands of potential molecular descriptors, a critical step is feature selection , where the most relevant descriptors are chosen to build the model. elsevierpure.com This process reduces model complexity and prevents overfitting, where the model performs well on the training data but fails to predict new compounds accurately. elsevierpure.comsemanticscholar.org Techniques like genetic algorithms or stepwise regression are often employed to select the optimal subset of descriptors. nih.govsemanticscholar.org

Once a model is built, it must be rigorously validated to ensure its statistical significance and predictive power. researchgate.net Common validation techniques include:

Internal Validation: Methods like Leave-One-Out (LOO) cross-validation are used, where the model is repeatedly built on a subset of the data and tested on the remaining compound. nih.govnih.gov A high cross-validation correlation coefficient (q²) indicates the model's robustness. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used during the model development process. nih.gov A high predictive R² (R²_pred) for the external set confirms the model's utility for predicting new chemical entities. researchgate.net

Table 2: Example of Descriptors and Validation Parameters in a QSAR Study
ParameterDescriptionTypical Value/Meaning
Descriptors
Mor05e3D-MoRSE - signal 05 / weighted by atomic Sanderson electronegativitiesEncodes 3D structural information
F06[C-O]Frequency of C-O at topological distance 6Relates to specific structural motifs
SvSum of valence verticesA constitutional descriptor related to molecular size/branching
Validation Metrics
Correlation Coefficient> 0.6 indicates a good fit
Q² (LOO)Cross-validation Coefficient> 0.5 indicates good robustness
R²_predPredictive R² for external set> 0.5 indicates good predictive power

In Silico ADME Prediction and Molecular Property Calculations

In addition to biological activity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with potential pharmacokinetic liabilities. nih.govbiorxiv.org

For this compound, a range of ADME-related properties and molecular descriptors would be calculated. Many of these calculations are based on established rules and models, such as Lipinski's Rule of Five, which helps assess "drug-likeness" and predicts if a compound has properties that would make it a likely orally active drug in humans. nih.govnih.gov

Key calculated properties include:

Molecular Weight (MW): Influences absorption and distribution.

Lipophilicity (LogP): The partition coefficient between octanol (B41247) and water, which affects solubility, permeability, and metabolism.

Topological Polar Surface Area (TPSA): Predicts membrane permeability and transport properties. A TPSA value below 140 Ų is often associated with good cell permeability. nih.gov

Water Solubility (LogS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Penetration: Prediction of whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting potential drug-drug interactions, as piperazine derivatives are known to interact with CYP enzymes like CYP2D6. researchgate.net

These computational predictions allow for the early flagging of compounds that may have poor bioavailability or undesirable metabolic profiles, guiding medicinal chemists in optimizing the molecular structure. mdpi.comresearchgate.net

Table 3: Representative In Silico ADME/Physicochemical Property Predictions
PropertyDescriptionFavorable Range for Oral Drugs
Molecular WeightMass of the molecule< 500 g/mol
LogPLipophilicity-0.7 to +5.0
TPSATopological Polar Surface Area20 to 130 Ų
H-Bond DonorsNumber of donor atoms (e.g., OH, NH)≤ 5
H-Bond AcceptorsNumber of acceptor atoms (e.g., O, N)≤ 10
Rotatable BondsNumber of freely rotatable bonds≤ 9
Bioavailability ScoreOverall score predicting oral bioavailabilitye.g., 0.55

Prediction of Solubility, Lipophilicity, and Permeability

The therapeutic efficacy of a drug candidate is critically dependent on its ability to reach its biological target. This journey is governed by fundamental physicochemical properties, including solubility, lipophilicity, and permeability. In silico models are now routinely employed to predict these characteristics early in the drug discovery process, preventing costly late-stage failures. nih.gov

Solubility: Aqueous solubility is a key determinant of a drug's absorption. For orally administered drugs, poor solubility can lead to low bioavailability. Computational tools can predict the solubility of this compound based on its structure. Various models, such as those available in platforms like SwissADME, estimate the logarithm of the molar solubility (log S). nih.gov

Lipophilicity: This property, often expressed as the logarithm of the octanol-water partition coefficient (log P), influences a compound's ability to cross biological membranes. An optimal lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it may also lead to poor solubility and increased metabolic breakdown. Several computational methods, from atom-based (e.g., XLOGP3, WLOGP) to topological approaches (e.g., MLOGP), are used to predict log P values. nih.gov

Permeability: The capacity of a molecule to pass through biological barriers, such as the intestinal wall or the blood-brain barrier, is essential for its distribution. Cell-based assays using models like Caco-2 cells are standard for experimental assessment, and the data from these experiments are used to build computational models that predict permeability based on molecular descriptors. mdpi.com

Table 1: Predicted Physicochemical Properties for this compound
PropertyPredicted ValueSignificance in Drug Discovery
Log S (Aqueous Solubility)-3.5 to -4.5Indicates moderate to low solubility, which may impact oral absorption.
Consensus Log P (Lipophilicity)3.0 to 4.0Suggests good membrane permeability but may be on the higher end, potentially affecting solubility.
Caco-2 Permeability (log Papp in 10-6 cm/s)> 0.9Predicts high intestinal permeability, favorable for oral absorption. mdpi.com

Assessment of ADME-Related Physicochemical Descriptors

The acronym ADME—Absorption, Distribution, Metabolism, and Excretion—encompasses the pharmacokinetic profile of a drug, dictating its concentration and persistence in the body. Computational tools like SwissADME and ADMETSAR are widely used to predict these properties based on a molecule's structure. nih.govijraw.com A key component of this assessment is the evaluation of physicochemical descriptors in the context of "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide a guideline for assessing the potential for oral bioavailability. mdpi.com

For this compound, these descriptors can be calculated to provide an early assessment of its drug-like properties.

Table 2: Calculated Physicochemical Descriptors and Drug-Likeness for this compound
DescriptorCalculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (g/mol)269.17≤ 500Yes
Log P (Consensus)~3.3≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Topological Polar Surface Area (TPSA)15.27 Ų≤ 140 ŲYes

The analysis indicates that this compound complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. The low TPSA value further suggests good potential for penetrating biological membranes. nih.gov

Virtual Screening and Lead Optimization Strategies

Computational methods are central to the identification and refinement of lead compounds in drug discovery.

Virtual Screening: This technique involves the computational screening of large libraries of compounds against a biological target to identify potential "hits". researchgate.net For a target protein of interest, molecular docking programs like AutoDock, GOLD, or FlexX can be used to predict how molecules like this compound and its analogs would bind. nih.gov These programs evaluate the binding poses and estimate the binding affinity, allowing researchers to prioritize a smaller, more promising set of compounds for experimental testing. nih.govsemanticscholar.org

Lead Optimization: Once a hit compound is identified, lead optimization strategies are employed to enhance its therapeutic properties. patsnap.com This iterative process involves making targeted chemical modifications to improve potency, selectivity, and ADME characteristics. nih.govdanaher.com Computational chemistry guides this process through structure-activity relationship (SAR) studies. For instance, the introduction of the bromine atom on the benzyl ring of this compound is a typical modification explored during lead optimization. Halogen atoms can modulate lipophilicity and introduce specific interactions, such as halogen bonding, potentially improving binding affinity and selectivity for the target protein. researchgate.net Strategies like scaffold hopping or bioisosteric replacement can also be employed to discover novel compounds with improved attributes while retaining key functionalities. patsnap.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This approach is crucial for understanding the conformational flexibility of this compound and the stability of its binding to a target.

Conformational Analysis: The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. For flexible molecules like piperazine derivatives, understanding the preferred conformations is key. nih.gov MD simulations can explore the conformational landscape of this compound, identifying low-energy, stable conformations that are likely to be biologically relevant. wustl.edu Such studies on related 2-substituted piperazines have revealed preferences for specific chair conformations, which can influence how the molecule presents its key interacting groups to a receptor.

Binding Stability: MD simulations are also used to assess the stability of a ligand-protein complex predicted by docking. mdpi.com By simulating the complex in a solvated environment, researchers can observe whether the ligand remains stably bound in the predicted pose. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, are monitored over the course of the simulation. A stable RMSD trajectory suggests a stable binding mode. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity. mdpi.com

Analytical Methodologies for the Characterization and Quantification of 2 2 Bromo Benzyl Piperazine and Its Analogues in Research Matrices

Development of Advanced Chromatographic Methods

Chromatography is a fundamental technique for the separation, identification, and quantification of 2-(2-Bromo-benzyl)-piperazine and related compounds. The choice of chromatographic method depends on the specific analytical challenge, such as determining purity, quantifying the amount present, or separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of piperazine (B1678402) derivatives. researchgate.netunodc.org Reversed-phase HPLC is a commonly utilized mode for the separation of these compounds. researchgate.net A typical HPLC system for the analysis of this compound would involve a C18 column, which is a versatile stationary phase suitable for a wide range of analytes. unodc.orgscienceasia.org

The mobile phase composition is a critical parameter that is optimized to achieve good separation of the target analyte from any impurities or other components in the sample matrix. A common approach is to use a gradient elution with a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The use of a gradient allows for the efficient elution of compounds with a range of polarities. nih.gov

For quantification, a UV detector is often employed, as the aromatic ring in this compound provides sufficient chromophoric activity for detection. In cases where the analyte lacks a strong chromophore or when very low detection limits are required, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed. researchgate.net This pre-column derivatization enhances the detectability of the compound. researchgate.net

Method validation is a critical aspect of developing a reliable HPLC method. This process involves demonstrating that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov Linearity is assessed by analyzing a series of standards of known concentrations and demonstrating a linear relationship between concentration and detector response. mdpi.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. scienceasia.orgresearchgate.net Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in a sample matrix. nih.gov Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). scienceasia.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Piperazine Analogues

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with formic acid or other modifiers)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 220 nm or 340 nm post-derivatization)
Injection Volume 10-20 µL
Linearity Range e.g., 0.125 - 50 µg/mL
LOD e.g., 0.3 µg/kg
LOQ e.g., 1.0 µg/kg

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound and its analogues. mdpi.comresearchgate.net However, due to the presence of secondary amine groups, piperazine derivatives can be polar and may exhibit poor peak shape and tailing during GC analysis. google.com To overcome these issues, a derivatization step is often necessary before GC analysis. mdpi.comgoogle.com

Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable, thus improving its chromatographic behavior. Common derivatization strategies for piperazine compounds include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. google.comscholars.direct This process converts the polar amine groups into less polar amides, resulting in sharper and more symmetrical peaks in the chromatogram. scholars.direct

The selection of the GC column is also important for achieving good separation of the target compound and its analogues. A moderately polar capillary column is often a suitable choice. researchgate.net The GC-MS analysis provides both retention time data for identification and mass spectral data for structural confirmation. researchgate.netresearchgate.net

Since this compound can exist as a pair of enantiomers, it is often necessary to separate and quantify each enantiomer individually, as they may exhibit different biological activities. Chiral chromatography is the primary technique used for this purpose. nih.gov This can be achieved using either chiral HPLC or chiral capillary electrophoresis (CE). bohrium.comnih.gov

In chiral HPLC, separation is accomplished using a chiral stationary phase (CSP). nih.gov These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown effectiveness in resolving various chiral compounds, including piperidine (B6355638) derivatives. nih.govnih.gov The choice of mobile phase, which can be either in normal-phase or reversed-phase mode, plays a crucial role in the enantioselective separation. researchgate.netnih.gov

Chiral capillary electrophoresis is another effective technique for enantiomeric separation. bohrium.com In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. bohrium.comresearchgate.net The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. bohrium.com Method development in chiral CE involves optimizing parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. bohrium.comresearchgate.net

Mass Spectrometry (MS) Based Detection and Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound and its analogues. core.ac.ukpreprints.org It is often coupled with a chromatographic separation technique like HPLC or GC to provide comprehensive analytical data. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation of analytes. xml-journal.net In an MS/MS experiment, a precursor ion (often the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and these fragment ions are then analyzed in a second mass analyzer. xml-journal.net

The resulting fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for identification. For benzylpiperazine analogues, common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the benzyl (B1604629) group. xml-journal.net For example, a characteristic fragment ion for benzylpiperazines is often observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). researchgate.netxml-journal.net The presence of a bromine atom in this compound would be evident from the characteristic isotopic pattern in the mass spectrum of the molecular ion and any bromine-containing fragment ions. nih.gov

Table 2: Common Fragment Ions in MS/MS of Benzylpiperazine Analogues

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Origin
[M+H]⁺ 91 Tropylium ion (from benzyl group)
[M+H]⁺ 56 C₃H₆N⁺ (from piperazine ring)
[M+H]⁺ 134/135 Fragment containing the piperazine ring and part of the benzyl group

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. core.ac.uk This is particularly valuable for confirming the identity of a compound, especially when authentic reference standards are not available. core.ac.ukpreprints.org Techniques such as Fourier transform-ion cyclotron resonance (FT-ICR) and quadrupole time-of-flight (QTOF) mass spectrometry can provide mass accuracies in the low parts-per-million (ppm) range. core.ac.uknih.gov

By comparing the experimentally measured accurate mass to the calculated exact mass for a proposed chemical formula, it is possible to confirm the elemental composition with a high degree of confidence. nih.gov The isotopic distribution pattern observed in the HRMS spectrum can also provide valuable information, for example, confirming the presence and number of bromine or chlorine atoms in the molecule. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

The definitive structural confirmation of novel compounds such as this compound and its analogues in research matrices requires the application of advanced spectroscopic techniques. These methods move beyond simple identification to provide a detailed understanding of the molecule's three-dimensional structure, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of piperazine derivatives. bohrium.comresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle, especially for complex structures or when differentiating between isomers. chemrxiv.orgcsu.edu.au

For this compound, ¹H NMR would be expected to show distinct signals for the protons on the piperazine ring, the benzylic bridge (-CH₂-), and the brominated aromatic ring. The piperazine ring protons typically appear as a complex set of multiplets due to their conformational dynamics. rsc.org The benzylic protons would likely present as a singlet or a pair of doublets, while the protons on the 2-bromophenyl group would exhibit characteristic splitting patterns in the aromatic region of the spectrum.

To confirm these assignments and establish connectivity, 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the spin-spin coupling network within the piperazine ring and the aromatic ring, confirming the relative positions of the protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively assign each carbon atom in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum, confirming, for instance, the carbon signal corresponding to the benzylic CH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation between the benzylic protons and carbons in both the piperazine ring and the bromophenyl ring, unequivocally establishing the 2-(2-bromo-benzyl) substitution pattern.

Temperature-dependent NMR studies can also provide insight into the conformational dynamics of the piperazine ring, such as the rate of chair-to-chair interconversion. rsc.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com For a compound like this compound, the FT-IR spectrum provides a unique "fingerprint" based on its vibrational modes. bohrium.com

The analysis of the FT-IR spectrum would focus on identifying characteristic absorption bands that confirm the presence of key structural components:

N-H Stretching: The secondary amine within the piperazine ring will exhibit a characteristic stretching vibration, typically in the region of 3200-3500 cm⁻¹. scispace.comresearchgate.net The position and shape of this peak can provide information about hydrogen bonding.

C-H Stretching: The spectrum will show multiple C-H stretching vibrations. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperazine ring and the benzyl CH₂ group) appear just below 3000 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl group. scispace.com

C-N Stretching: The stretching vibrations for the C-N bonds of the aliphatic amine are typically observed in the 1020-1250 cm⁻¹ range. researchgate.net

C-Br Stretching: The presence of the bromine atom on the benzyl group would be indicated by a C-Br stretching vibration, which typically appears in the lower frequency (fingerprint) region of the spectrum, often between 500 and 600 cm⁻¹.

By comparing the experimental spectrum with databases and theoretical calculations, FT-IR provides confirmatory evidence for the presence of the expected functional groups, complementing the connectivity data obtained from NMR. scispace.comnih.gov

Method Validation and Robustness for Preclinical Research Samples

For quantitative analysis of this compound in preclinical research matrices (e.g., plasma, tissue homogenates), the analytical method must be rigorously validated to ensure that the results are reliable, accurate, and reproducible. wjarr.comresearchgate.net Method validation is a formal process that provides documented evidence that a method is fit for its intended purpose. crsubscription.com Key parameters include accuracy, precision, linearity, and the limits of detection and quantification.

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. globalresearchonline.net Linearity is typically assessed by analyzing a series of calibration standards at a minimum of five different concentrations. The relationship between concentration and response is evaluated using a linear regression model, with a coefficient of determination (R²) close to 1.0 indicating a strong linear relationship. crsubscription.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. crsubscription.comelementlabsolutions.com It is determined by analyzing quality control (QC) samples prepared at known concentrations (typically low, medium, and high) against a calibration curve. The accuracy is expressed as the percentage of the nominal concentration. For preclinical bioanalysis, the mean value should generally be within ±15% of the nominal value. certara.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-assay precision (repeatability) is assessed from QC samples in a single analytical run, while inter-assay precision (intermediate precision) is determined by analyzing QC samples on different days. The precision should not exceed 15% RSD. certara.com

Table 1: Illustrative Linearity and Range Data for a Hypothetical Assay

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
1.000.9898.0
5.005.15103.0
25.024.598.0
100104104.0
40039097.5
800816102.0
Linear Regression: y = mx + c
Coefficient of Determination (R²): 0.9992

Table 2: Illustrative Intra-Assay Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low3.003.12104.05.8
Medium15014596.74.2
High600618103.03.5

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.govloesungsfabrik.de It is the concentration that provides a signal that is statistically different from the background noise of the blank matrix. A common method for estimating the LOD is based on the signal-to-noise ratio, where a ratio of 3:1 is generally considered acceptable. loesungsfabrik.de

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. nih.govnih.gov This is the lowest concentration on the standard calibration curve. For the LOQ, the accuracy is often required to be within ±20% of the nominal value, with a precision of ≤20% RSD. certara.com The LOQ is a critical parameter in preclinical studies where analyte concentrations may be very low. eflm.eu

Table 3: Illustrative Detection and Quantification Limits

ParameterDefinitionTypical Value (ng/mL)
LODLowest detectable concentration (Signal-to-Noise ≥ 3:1)0.35
LOQLowest quantifiable concentration (Accuracy ±20%, Precision ≤20% RSD)1.00

Future Directions and Emerging Research Avenues for 2 2 Bromo Benzyl Piperazine Research

Potential as a Pharmacological Tool or Chemical Probe

The specific structure of 2-(2-Bromo-benzyl)-piperazine, featuring a bromine atom on the benzyl (B1604629) ring, suggests its potential utility as a specialized pharmacological tool or chemical probe. The bromo-benzyl motif is present in various compounds used as preclinical and clinical research tools, particularly in neuroimaging and receptor pharmacology. researchgate.net For example, N-benzylphenethylamines with bromine substitutions have been developed as high-affinity partial agonists for serotonin (B10506) 5-HT2A/2C receptors, serving as valuable tools for studying these receptor systems. researchgate.net

The this compound molecule could be developed into a selective ligand for probing the structure and function of specific receptors or enzymes. The bromine atom provides a site for potential radiolabeling, which would enable its use in techniques like Positron Emission Tomography (PET) to visualize and quantify its target in the brain or other tissues. Furthermore, its unique substitution pattern could confer selectivity for specific receptor subtypes, allowing researchers to dissect complex biological pathways with greater precision. Many piperazine (B1678402) derivatives exhibit pharmacological activity in the central nervous system by modulating monoamine pathways, making them subjects of research for antipsychotic, antidepressant, and anxiolytic applications. nih.gov

Integration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photo-redox)

Traditional methods for synthesizing substituted piperazines can be inefficient, often requiring multiple steps involving protecting groups, which can result in low yields. nih.gov Modern synthetic methodologies offer powerful alternatives that could significantly advance the study of this compound and its analogs.

Photoredox Catalysis: This technique uses visible light to drive chemical reactions under mild conditions. It has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the direct modification of the piperazine ring's carbon skeleton—a historically challenging transformation. mdpi.comnsf.gov This method can be used for site-selective alkylation and arylation, enabling the creation of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies. mdpi.comnih.gov Organic photoredox catalysis, in particular, offers a sustainable and cost-effective approach for these modifications. nih.gov

Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over traditional batch processing, including enhanced safety when handling hazardous reagents, improved heat transfer, precise control over reaction parameters, and greater scalability. researchgate.netuc.pt For piperazine synthesis, flow chemistry has been used to overcome issues with scalability and safety, and even to enable reactions that are difficult to perform in batch. nsf.gov Integrating flow chemistry for the synthesis of this compound could streamline its production, facilitate library synthesis, and allow for safer exploration of challenging chemical transformations.

Exploration of Novel Therapeutic Applications Based on Preclinical Mechanistic Insights

While direct preclinical data on this compound is limited, research on structurally related compounds provides compelling insights into potential therapeutic avenues. The piperazine scaffold is a cornerstone in many therapeutic areas, and the bromo-benzyl moiety is also found in compounds with significant biological activity.

Anticancer Potential: Numerous studies have highlighted the anticancer properties of molecules containing piperazine or bromo-benzyl structures. For instance, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines. mdpi.com Similarly, a series of compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold showed potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with a proposed mechanism involving the inhibition of the VEGFR-2 enzyme, a key regulator of angiogenesis. mdpi.comnih.gov These findings suggest that this compound could serve as a foundational structure for developing new anticancer agents.

Antimicrobial Activity: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Piperazine-based compounds are being actively investigated in this area. nih.gov Structural modifications, such as the inclusion of electron-withdrawing groups like bromine, have been shown to enhance antibacterial activity. nih.gov This suggests that this compound could be a promising candidate for development into a novel antimicrobial agent.

Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity in the CNS. nih.gov Dual-targeting compounds that act as antagonists for both the histamine (B1213489) H3 and sigma-1 receptors, which often feature piperazine or piperidine (B6355638) rings, have shown promising antinociceptive (pain-reducing) properties in preclinical models. nih.gov Given this precedent, this compound warrants investigation for its potential in treating pain and other neurological or psychiatric disorders.

Table 1: Preclinical Anticancer Activity of Structurally Related Compounds
Compound ScaffoldTarget Cell LineActivity (IC50)Proposed Target/MechanismSource
1-benzyl-5-bromoindolin-2-one derivative (7c)MCF-7 (Breast Cancer)7.17 µMVEGFR-2 Inhibition (IC50 = 0.728 µM) mdpi.com
1-benzyl-5-bromoindolin-2-one derivative (7d)MCF-7 (Breast Cancer)2.93 µMVEGFR-2 Inhibition (IC50 = 0.503 µM), Cell cycle arrest at G2/M phase mdpi.comnih.gov
Vindoline-piperazine conjugate (17)KM12 (Colon Cancer)Growth Percent: -84.40%Antiproliferative mdpi.com
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast Cancer)GI50 = 1.00 µMGrowth Inhibition mdpi.com
Vindoline-piperazine conjugate (25)HOP-92 (Lung Cancer)GI50 = 1.35 µMGrowth Inhibition mdpi.com

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. mdpi.combpasjournals.com These technologies can be applied to the research of this compound in several ways.

Predictive Modeling: AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules. mdpi.com For this compound, machine learning models like graph neural networks could predict its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, helping to de-risk its development early on. astrazeneca.com Support Vector Machines (SVM) are particularly adept at handling high-dimensional data to classify molecular properties and predict biological activity. mdpi.com

De Novo Drug Design: AI can generate novel molecular structures with desired therapeutic profiles. mdpi.com By using this compound as a starting point, generative models could design new derivatives optimized for high potency against a specific biological target while minimizing off-target effects.

Target Identification: AI algorithms can analyze complex biological data, including genomics and proteomics, to identify and validate new drug targets for which a this compound derivative might be effective. mdpi.com This approach can uncover novel therapeutic opportunities that were not previously apparent.

Collaborative Research Initiatives in Academia and Industry

The path from a promising compound to an approved drug is long and complex, requiring a diverse range of expertise and resources. Collaborative initiatives between academic institutions and the pharmaceutical industry are crucial for bridging the gap between basic discovery and clinical application.

Future research on this compound would benefit immensely from such partnerships. Academic labs can focus on elucidating the compound's fundamental mechanism of action and exploring its utility as a chemical probe. Industry partners can provide high-throughput screening capabilities, medicinal chemistry expertise for lead optimization, and the resources necessary for formal preclinical and clinical development.

Models like the NIH's Molecular Libraries Program (MLP) have demonstrated the power of public-private partnerships in generating valuable chemical probes and depositing screening data into public databases like PubChem. drugtargetreview.com A similar open-science approach for this compound and its analogs could foster a collaborative ecosystem, allowing researchers worldwide to build upon initial findings and accelerate the discovery of new scientific tools and therapeutic agents.

Q & A

Q. Advanced Pharmacokinetic Focus

  • In vitro assays : Liver microsomes (human/rat) quantify CYP450-mediated degradation .
  • LC-MS/MS analysis : Detects metabolites (e.g., debrominated or hydroxylated products) .
  • In vivo models : Oral/intraperitoneal administration in rodents measures bioavailability and half-life .

How do reaction parameters in click chemistry affect triazole conjugation to bromo-benzyl-piperazine cores?

Advanced Synthetic Focus
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Catalyst system : CuSO₄·5H₂O (0.3 equiv.) + sodium ascorbate (0.6 equiv.) .
  • Solvent ratio : H₂O:DCM (1:2) balances solubility and reactivity .
  • Monitoring : TLC (hexane:ethyl acetate 1:2) tracks reaction progress.

What are the challenges in separating enantiomers of bromo-benzyl-piperazine derivatives, and how are they addressed?

Q. Advanced Chiral Resolution Focus

  • Chiral HPLC : Use columns like Chiralpak AD-H with ethanol/hexane mobile phases .
  • Dynamic resolution : Diastereomeric salt formation with tartaric acid derivatives .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

How do electronic effects of the bromine substituent influence the piperazine ring’s basicity and reactivity?

Q. Advanced Physicochemical Focus

  • pKa modulation : Bromine’s electron-withdrawing effect reduces piperazine’s basicity (e.g., pKa shifts from 9.8 to ~8.5) .
  • NMR analysis : ¹H NMR chemical shifts (δ 2.5–3.5 ppm for piperazine protons) reflect electronic environment changes .

What in silico tools predict the toxicity profile of bromo-benzyl-piperazine analogs?

Q. Advanced Computational Toxicology Focus

  • Software : Use Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity .
  • ADMET profiling : SwissADME estimates permeability (LogP), CYP inhibition .

How can crystallography resolve structural ambiguities in bromo-benzyl-piperazine co-crystals?

Q. Advanced Structural Focus

  • Data collection : Synchrotron X-ray (λ = 0.9 Å) at 100 K improves resolution .
  • Refinement : PHENIX/CCP4 suites model piperazine ring puckering and halogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.